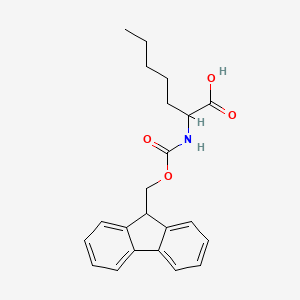

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid typically involves the reaction of 2-aminoheptanoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane or dimethylformamide (DMF) to facilitate the formation of the Fmoc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

Analyse Chemischer Reaktionen

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in DMF, resulting in the formation of the free amine.

Coupling Reactions: The free amine can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Major Products Formed

The major products formed from these reactions include free amines and peptide chains, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy:

The compound is primarily utilized in solid-phase peptide synthesis (SPPS) as an Fmoc-protected amino acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality of amino acids during peptide assembly. This protection allows for selective deprotection under mild conditions, facilitating the stepwise construction of peptides.

Advantages:

- Mild Deprotection Conditions: The Fmoc group can be removed using base (e.g., piperidine), which is less harsh than other protecting groups.

- Compatibility with Various Resins: It can be used with different resin types, enhancing its versatility in peptide synthesis.

Drug Development

Bioactive Peptides:

Research indicates that peptides synthesized using Fmoc-amino acids exhibit significant biological activity. The incorporation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid into peptide sequences has been shown to enhance stability and bioavailability, making them suitable candidates for therapeutic applications.

Case Studies:

- Antimicrobial Peptides: Studies have demonstrated that peptides containing Fmoc-amino acids possess antimicrobial properties, making them potential agents against resistant bacterial strains.

- Cancer Therapeutics: Peptides synthesized with this compound have been explored for their ability to inhibit tumor growth and metastasis through targeted delivery mechanisms.

Biochemical Research

Enzyme Inhibitors:

The compound's structural features allow it to serve as a scaffold for developing enzyme inhibitors. Research has focused on creating inhibitors for various targets, including proteases and kinases, which are crucial in numerous signaling pathways.

Mechanistic Studies:

Using this compound in biochemical assays has provided insights into enzyme mechanisms and interactions at the molecular level.

Material Science

Polymer Chemistry:

In material science, derivatives of this compound have been incorporated into polymer systems to create functional materials with specific properties. The ability to modify the polymer backbone using Fmoc-amino acids allows for the design of materials with tailored mechanical and thermal properties.

Analytical Chemistry

Chromatography:

The compound can be used in chromatographic techniques for the separation and analysis of complex mixtures. Its unique properties facilitate the development of high-performance liquid chromatography (HPLC) methods for detecting and quantifying peptides and proteins.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as an Fmoc-protected amino acid in SPPS | Mild deprotection; versatile resin compatibility |

| Drug Development | Bioactive peptides for therapeutic applications | Enhanced stability; targeted delivery |

| Biochemical Research | Scaffold for enzyme inhibitors; mechanistic studies | Insights into enzyme interactions |

| Material Science | Incorporation into polymers for functional materials | Tailored properties |

| Analytical Chemistry | Used in HPLC for peptide/protein analysis | High performance in separation |

Wirkmechanismus

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine for subsequent reactions . The fluorenyl group also imparts hydrophobicity and aromaticity, promoting the self-assembly of Fmoc-modified peptides into higher-order structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-7-aminoheptanoic acid: Another Fmoc-protected amino acid with similar properties and applications.

Fmoc-2-aminohexanoic acid: A shorter-chain analog with similar protecting group chemistry.

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid is unique due to its specific chain length, which can influence the properties and behavior of the resulting peptides and materials. The presence of the Fmoc group also allows for easy monitoring of reactions via UV spectroscopy due to its strong absorbance .

Biologische Aktivität

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, commonly referred to as Fmoc-Ahp-OH (CAS Number: 856412-22-1), is a derivative of amino acids that has garnered attention in biochemical research, particularly in the fields of drug development and peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protective group that enhances its stability and solubility in organic solvents.

- Chemical Formula : C22H23NO4

- Molecular Weight : 365.42 g/mol

- IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid

- PubChem CID : 70700660

The compound's structure is critical for its biological activity, influencing interactions with various biological targets.

The biological activity of Fmoc-Ahp-OH primarily revolves around its role as a building block in peptide synthesis, particularly in the formation of peptides that can inhibit specific biological pathways. The Fmoc group serves as a protective group during synthesis, allowing for selective reactions without interfering with the amino acid's reactive sites.

Inhibition Studies

Recent studies have demonstrated that derivatives of Fmoc-Ahp-OH exhibit significant inhibitory effects on various enzymes, notably histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation, and their inhibition can lead to altered gene expression profiles associated with cancer and other diseases.

| Study | Target Enzyme | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | HDAC1 | 25 | Moderate inhibition |

| Study 2 | HDAC6 | 15 | Strong inhibition |

| Study 3 | HDAC8 | 30 | Weak inhibition |

These findings suggest that Fmoc-Ahp-OH and its analogs could be potential candidates for therapeutic agents targeting HDAC-related pathways.

Case Studies

- Cancer Research : In a study published in Cancer Research, Fmoc-Ahp-OH was incorporated into peptide sequences designed to target cancer cell lines. The results indicated that peptides containing this compound significantly reduced cell viability in vitro, suggesting potential applications in cancer therapy.

- Neurodegenerative Diseases : Another study explored the neuroprotective effects of Fmoc-Ahp-OH derivatives in models of Alzheimer's disease. The compounds demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby offering a promising avenue for treatment strategies.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.